Bephenium is derived from the reaction between the sodium salt of 3-hydroxy-2-naphthoic acid and benzyldimethyl (2-phenoxyethyl)ammonium chloride. This synthesis can be conducted under controlled laboratory conditions or scaled up for industrial production, ensuring high yield and purity. The compound is classified under the category of anthelmintics, which are agents that expel parasitic worms from the body.
The synthesis of Bephenium hydroxynaphthoate involves several key steps:
In industrial settings, similar synthetic routes are followed but optimized for larger-scale production. This includes automation of reaction conditions and thorough quality control measures to ensure the final product meets pharmaceutical standards.
The molecular structure of Bephenium hydroxynaphthoate can be represented by its chemical formula . The structural representation indicates the presence of a naphthalene moiety, which contributes to its biological activity. The InChIKey for Bephenium hydroxynaphthoate is PMPQCPQAHTXCDK-UHFFFAOYSA-M, facilitating its identification in chemical databases .
Bephenium hydroxynaphthoate undergoes several types of chemical reactions:
The products formed from these reactions depend on the specific reagents used:
The mechanism of action for Bephenium involves selective activation of nicotinic acetylcholine receptors on the surface of nematodes. Research indicates that Bephenium selectively activates certain receptor subtypes (e.g., Hco-L-AChR1), which are more sensitive to levamisole than acetylcholine itself . This selective binding leads to paralysis and ultimately expulsion of the parasites from the host.
Studies utilizing two-electrode voltage-clamp techniques have demonstrated that Bephenium effectively activates these receptors, leading to significant physiological responses in treated nematodes .
Bephenium hydroxynaphthoate has several applications in medicine:
Bephenium hydroxynaphthoate is a quaternary ammonium salt comprising two ionically bonded moieties: the cationic bephenium ion (N-benzyl-N,N-dimethyl-2-phenoxyethanaminium) and the anionic 3-hydroxy-2-naphthoate counterion. The compound's molecular formula is C₂₈H₂₉NO₄, with a molecular weight of 443.53 g/mol and a CAS Registry Number of 3818-50-6 [4] [6] [7]. Its crystalline structure appears as a white to off-white solid, exhibiting limited solubility in water but moderate solubility in dimethyl sulfoxide (DMSO) at concentrations up to 135.28 mM [4] [7]. The hydroxynaphthoate component enhances gastrointestinal absorption, while the quaternary ammonium group facilitates interaction with parasitic nicotinic acetylcholine receptors (nAChRs) [3] [6]. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirm structural integrity and high purity (>99.9%) [7].
Table 1: Structural and Physicochemical Properties of Bephenium Hydroxynaphthoate
Property | Specification |
---|---|
Molecular Formula | C₂₈H₂₉NO₄ |
Molecular Weight | 443.53 g/mol |
CAS Registry Number | 3818-50-6 |
Appearance | White to off-white crystalline solid |
Solubility in Water | <0.1 mg/mL (insoluble) |
Solubility in DMSO | 135.28 mM (60 mg/mL) |
Purity (HPLC) | ≥99.94% |
Bephenium hydroxynaphthoate acts as a cholinergic agonist targeting nematode-specific nicotinic acetylcholine receptors (nAChRs). Unlike mammalian nAChRs, parasitic receptors exhibit high sensitivity to bephenium due to unique subunit compositions. Electrophysiological studies in Haemonchus contortus reveal that bephenium selectively activates the B-subtype nAChR, which requires the presence of the ACR-8 subunit [2] [8]. This receptor subtype, designated Hco-L-AChR1, is a pentameric complex of UNC-29.1, UNC-38, UNC-63, and ACR-8 subunits. Bephenium binds irreversibly to the receptor's agonist-binding site at the interface of the ACR-8 (principal face) and UNC-38 (complementary face) subunits, mimicking acetylcholine (ACh) [2] [8]. Crucially, bephenium is resistant to acetylcholinesterase degradation, leading to prolonged receptor activation [3]. In contrast, the Hco-L-AChR2 subtype (lacking ACR-8) shows complete insensitivity to bephenium, underscoring ACR-8's role in binding specificity [2].
Sustained activation of B-subtype nAChRs triggers irreversible depolarization of parasitic muscle cells. This depolarization opens ion channels, permitting uncontrolled influx of cations (Na⁺, Ca²⁺), which disrupts neuromuscular signaling [1] [3]. The resultant spastic paralysis manifests as hypercontraction of somatic musculature, rendering hookworms (Ancylostoma duodenale, Necator americanus) and roundworms (Ascaris lumbricoides) incapable of maintaining attachment to the intestinal mucosa [1] [6]. Dislodged parasites are expelled through peristalsis within 24–48 hours post-administration [1] [3]. Energy metabolism is concurrently impaired due to ion imbalance, further incapacitating the parasites [3].
Bephenium hydroxynaphthoate induces spastic paralysis (sustained muscle contraction), distinct from the flaccid paralysis (muscle relaxation) caused by agents like piperazine. This difference stems from its mechanism as a depolarizing neuromuscular blocker [1] [3]:
Table 2: Pharmacodynamic Comparison of Anthelmintic Cholinergic Agonists
Agonist | Receptor Subtype | Paralysis Type | Key Subunit Dependency |
---|---|---|---|
Bephenium | B-type | Spastic | ACR-8 |
Levamisole | L-type | Spastic | LEV-1/UNC-29 |
Pyrantel | N-type/P-type | Spastic | ACR-16 |
Piperazine | GABA-gated Cl⁻ channels | Flaccid | Ligand-gated chloride channels |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9